molecular formula C10H12N2O4 B1274300 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide CAS No. 588679-99-6

2-(1,3-Benzodioxol-5-yloxy)propanohydrazide

Cat. No. B1274300
M. Wt: 224.21 g/mol
InChI Key: CUBAAXZFAYBIAI-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yloxy)propanohydrazide is a chemical compound that is part of a broader class of molecules that include a benzodioxole moiety. This structural feature is significant in medicinal chemistry due to its presence in a variety of biologically active compounds. The compound of interest is structurally related to several derivatives that have been synthesized and evaluated for their potential pharmacological activities, such as antitumor, anticonvulsant, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of related compounds often involves the formation of acetylhydrazone derivatives, as seen in the synthesis of antitumor agents containing 2-(phenylthiomethyl)-1H-benzo[d]-imidazole moieties . Similarly, the synthesis of novel benzo[1,3]dioxol-5-yloxy-N'-substituted benzylideneacetohydrazide derivatives has been reported, which could provide insights into the synthetic routes that might be applicable to 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide has been determined using X-ray diffraction and supported by DFT calculations. For instance, the crystal structure of a compound with a similar benzodioxole moiety has been elucidated, revealing a planar benzofuran and benzodioxole ring system with significant hydrogen bonding contributing to the supramolecular architecture .

Chemical Reactions Analysis

The reactivity of the benzodioxole moiety can be inferred from studies on similar compounds. For example, organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one have been prepared and reacted with alkynyltrimethylsilanes to afford various products, indicating the potential reactivity of the benzodioxole ring system under different conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide are not directly reported, related compounds have been characterized by their spectroscopic data, including IR, NMR, and mass spectroscopy. These techniques provide valuable information about the functional groups present and the overall molecular structure . Additionally, the crystallographic data of similar compounds can give insights into the density, molecular geometry, and intermolecular interactions that may be expected for 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide .

Scientific Research Applications

Application Summary

“2-(1,3-Benzodioxol-5-yloxy)propanohydrazide” has been used in the design and synthesis of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties . These compounds have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Methods of Application

The compounds were synthesized via a Pd - catalyzed C-N cross - coupling . A detailed structure–activity relationship study was conducted, which led to the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20 .

Results or Outcomes

The IC 50 values of these compounds ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

2. Epilepsy Research

Application Summary

“2-(1,3-Benzodioxol-5-yloxy)propanohydrazide” has been used in the design and synthesis of a new class of anticonvulsants . These compounds have been evaluated for their anticonvulsant activity using the 6 Hz psychomotor seizure test .

Methods of Application

The compounds were designed by molecular hybridization, optimized by computational study, and synthesized with the objective of obtaining a prototype of potent anticonvulsant molecules especially active against partial seizures . The anticonvulsant activity was ascertained by the 6 Hz psychomotor seizure test .

Results or Outcomes

The most potent compound of the series was 2-(1,3-benzodioxol-5-yloxy)-N’-[4-(4-chlorophenoxy)benzylidene]-acetohydrazide (SA 4), showing 100% protection at four different time points with an ED50 value of 146.8 mg/kg at a time to peak effect (TPE) of 1 hour in mice . The protection shown in the 6 Hz test is implicated as the compound’s ability to control partial seizures .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-6(10(13)12-11)16-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBAAXZFAYBIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397122
Record name 2-(1,3-benzodioxol-5-yloxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-yloxy)propanohydrazide

CAS RN

588679-99-6
Record name 2-(1,3-benzodioxol-5-yloxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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